molecular formula C23H22ClN5O2 B14975734 2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B14975734
M. Wt: 435.9 g/mol
InChI Key: PHDAEICETWCMNX-UHFFFAOYSA-N
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Description

2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorinated products .

Scientific Research Applications

2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a CDK2 inhibitor, which is important in cell cycle regulation.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, which is involved in the proliferation of cancer cells.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific combination of structural features, which confer high potency and selectivity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C23H22ClN5O2/c1-15-5-4-8-29-20(15)25-21-18(22(29)30)14-19(26(21)2)23(31)28-11-9-27(10-12-28)17-7-3-6-16(24)13-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

PHDAEICETWCMNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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